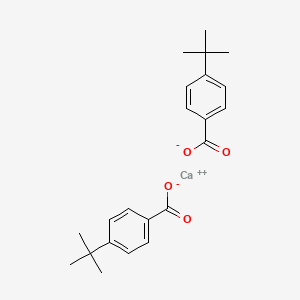

Calcium 4-(1,1-dimethylethyl)benzoate

Description

Calcium 4-(1,1-dimethylethyl)benzoate (CAS RN: 52509-84-9), also known as calcium 4-tert-butylbenzoate, is a calcium salt derived from 4-tert-butylbenzoic acid. Its molecular formula is C${22}$H${26}$CaO$_4$, with a molecular weight of 394.5174 g/mol . The compound is structurally characterized by a bulky tert-butyl group at the para position of the benzoate ring, which influences its steric and electronic properties. The tert-butyl group enhances solubility in non-polar matrices and may improve thermal stability compared to unsubstituted benzoates .

Properties

CAS No. |

52509-84-9 |

|---|---|

Molecular Formula |

C22H26CaO4 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

calcium;4-tert-butylbenzoate |

InChI |

InChI=1S/2C11H14O2.Ca/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

AUVFNPKOUHBNBP-UHFFFAOYSA-L |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |

Other CAS No. |

52509-84-9 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

98-73-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(1,1-dimethylethyl)benzoic Acid (p-tert-butylbenzoic acid)

The key precursor for calcium 4-(1,1-dimethylethyl)benzoate is 4-(1,1-dimethylethyl)benzoic acid. Common synthetic routes include:

- Friedel-Crafts Alkylation of benzoic acid or its derivatives with isobutylene or tert-butyl chloride to introduce the tert-butyl group at the para position relative to the carboxyl group.

- Oxidation of p-tert-butyl toluene derivatives to the corresponding benzoic acid using strong oxidants such as potassium permanganate or chromic acid.

- Direct carboxylation of 4-(1,1-dimethylethyl)benzene derivatives via metalation (e.g., using organolithium reagents) followed by carbonation with CO2.

Formation of Calcium Salt from 4-(1,1-dimethylethyl)benzoic Acid

Once the acid is obtained, the calcium salt can be prepared by neutralization with calcium sources. Typical procedures involve:

- Neutralization with calcium hydroxide or calcium carbonate in aqueous or mixed solvent systems.

- Reaction conditions: The acid is dissolved or suspended in water or an aqueous-organic solvent mixture, then calcium hydroxide or calcium carbonate is added slowly under stirring at ambient or slightly elevated temperature until the pH reaches neutral or slightly basic (pH 7-8).

- Isolation: The calcium salt typically precipitates out or can be crystallized by concentration and cooling. The solid is then filtered, washed, and dried.

Detailed Preparation Procedure (Based on Analogous Benzoate Salts)

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1. Acid Dissolution | Dissolve 4-(1,1-dimethylethyl)benzoic acid in water or aqueous ethanol | Ambient temperature, stirring | Acid must be fully dissolved or well suspended |

| 2. Neutralization | Add calcium hydroxide or calcium carbonate gradually | Stirring, ambient to 50°C | Monitor pH; target pH 7-8 for complete salt formation |

| 3. Precipitation | Allow the calcium salt to precipitate | Cooling if necessary | Use seeding to induce crystallization if needed |

| 4. Filtration & Washing | Filter the precipitate and wash with cold water or ethanol | Ambient temperature | Removes impurities and unreacted materials |

| 5. Drying | Dry under vacuum or in oven at 40-60°C | Controlled temperature | Avoid decomposition or loss of water of crystallization |

Research Findings and Optimization Notes

- Purity and yield: High purity calcium benzoates are generally obtained by controlling the stoichiometry carefully and performing recrystallization steps.

- Solvent choice: Mixed solvents (e.g., water/ethanol) improve solubility and crystallization behavior.

- pH control: Precise pH adjustment is critical to avoid formation of acidic or basic impurities.

- Particle size and morphology: Can be influenced by crystallization temperature and seeding, important for pharmaceutical or industrial applications.

Related Synthetic Insights from Literature

- Although direct references to this compound are limited, patents and publications on related compounds such as 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone describe robust procedures for handling 4-(1,1-dimethylethyl)benzoate intermediates and their salts with high purity through controlled crystallization and pH adjustment steps.

- These methods emphasize the importance of controlled reaction atmospheres (e.g., nitrogen) to prevent oxidation and color formation during synthesis.

- Purification schemes often involve conversion between free acid/base forms and acid addition salts to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Synthesis of acid | Friedel-Crafts alkylation, oxidation, or metalation/carboxylation | Benzoic acid/derivatives, tert-butyl reagents, oxidants | Varies (ambient to reflux) | 4-(1,1-dimethylethyl)benzoic acid |

| Salt formation | Neutralization with calcium base | Calcium hydroxide or carbonate | Aqueous or aqueous-organic solvent, pH 7-8 | This compound precipitate |

| Purification | Recrystallization, washing | Water, ethanol, seeding | Cooling, controlled drying | High purity calcium salt |

Chemical Reactions Analysis

Types of Reactions

Calcium 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Calcium 4-(1,1-dimethylethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, calcium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Lead(2+) 4-(1,1-dimethylethyl)benzoate

- CAS RN : 85292-77-9 .

- Key Differences: The lead analog shares the same benzoate backbone but replaces calcium with lead. Lead’s higher atomic weight and toxicity render this compound hazardous. It is classified as a prohibited substance under environmental regulations, with a threshold limit of 500 ppm . Applications: Likely historical use in polymer stabilization, now phased out due to toxicity concerns.

Vinyl 4-(1,1-dimethylethyl)benzoate

- Molecular Formula : C${13}$H${16}$O$_2$.

- Molecular Weight : 204.269 g/mol.

- CAS RN : 15484-80-7 .

- Key Differences: An ester derivative with a vinyl group instead of calcium. Exhibits high lipophilicity (LogP = 4.05) . Applications: Used as an HPLC analytical standard or monomer in polymer synthesis. Requires stringent safety protocols due to flammability and reactivity .

Decyl 4-hydroxybenzoate

- Molecular Formula : C${17}$H${26}$O$_3$.

- Molecular Weight : 278.39 g/mol.

- CAS RN : 69679-30-7 .

- Key Differences: Contains a hydroxyl group and a decyl chain, enhancing surfactant properties. Applications: Potential use as a preservative or emulsifier, similar to parabens.

Functional Analogs

(S)-Methyl 4-(1-aminoethyl)benzoate

- Molecular Formula: C${10}$H${13}$NO$_2$.

- Molecular Weight : 179.22 g/mol.

- CAS RN : 222714-37-6 .

- Key Differences: Features an aminoethyl substituent, enabling chiral recognition in pharmaceuticals. Applications: Intermediate in synthesizing bioactive molecules, contrasting with calcium 4-tert-butylbenzoate’s industrial roles .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Functional Groups | LogP |

|---|---|---|---|---|---|

| This compound | C${22}$H${26}$CaO$_4$ | 394.52 | 52509-84-9 | Calcium salt, tert-butyl | N/A |

| Lead(2+) 4-(1,1-dimethylethyl)benzoate | C${22}$H${26}$PbO$_4$* | N/A | 85292-77-9 | Lead salt, tert-butyl | N/A |

| Vinyl 4-(1,1-dimethylethyl)benzoate | C${13}$H${16}$O$_2$ | 204.27 | 15484-80-7 | Vinyl ester | 4.05 |

| Decyl 4-hydroxybenzoate | C${17}$H${26}$O$_3$ | 278.39 | 69679-30-7 | Decyl ester, hydroxyl | N/A |

Research Findings and Trends

- Toxicity and Regulation : Lead analogs are being phased out globally, creating demand for safer alternatives like calcium salts .

- Performance : The tert-butyl group in calcium 4-tert-butylbenzoate likely enhances thermal stability compared to linear-chain esters (e.g., decyl 4-hydroxybenzoate), making it preferable for high-temperature applications .

- Analytical Utility : Vinyl derivatives are critical in chromatography, with methods optimized using acetonitrile/water mobile phases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Calcium 4-(1,1-dimethylethyl)benzoate with high purity?

- Methodology : React 4-(1,1-dimethylethyl)benzoic acid with a calcium hydroxide or calcium carbonate suspension in aqueous or ethanol media. Neutralization under controlled pH (~7–8) ensures complete salt formation. Purification via recrystallization from hot ethanol or acetone improves purity (>98%). Monitor reaction progress using FTIR to confirm carboxylate formation (disappearance of -COOH stretch at ~1700 cm⁻¹ and appearance of asymmetric COO⁻ stretch at ~1550 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Use ¹H NMR (D₂O or DMSO-d₆) to confirm tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm).

- Elemental Analysis : Compare experimental C, H, and O percentages with theoretical values (calculated from C₁₉H₂₆CaO₄).

- XRD : Validate crystalline structure by matching peaks with simulated patterns from analogous carboxylate salts .

Q. What are the critical physicochemical parameters to report for this compound in research publications?

- Key Parameters :

- Solubility : Test in water, ethanol, DMSO, and acetone (e.g., sparingly soluble in water, soluble in polar aprotic solvents).

- Melting Point : Determine via differential scanning calorimetry (DSC) (expected >250°C based on tert-butyl benzoate derivatives) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?

- Approach :

- Reproducibility Checks : Replicate experiments under standardized conditions (solvent grade, temperature, agitation).

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting solubility .

- Crystallinity Analysis : Compare XRD patterns of samples from different sources; amorphous phases may exhibit higher solubility .

Q. What advanced applications does this compound have in polymer science or catalysis?

- Case Studies :

- Polymer Stabilizers : Investigate its efficacy as a thermal stabilizer in polyolefins via TGA and oxidative induction time (OIT) tests. Compare with Aluminum 4-(1,1-dimethylethyl)benzoate .

- Surfactant Properties : Measure critical micelle concentration (CMC) using conductivity or surface tension experiments to assess its potential as an anionic surfactant .

Q. What experimental strategies mitigate ligand displacement during coordination studies involving this compound?

- Solutions :

- Competitive Ligand Titrations : Use isothermal titration calorimetry (ITC) to quantify binding constants with competing ions (e.g., Mg²⁺, Zn²⁺).

- pH Control : Maintain pH >8 to prevent benzoate protonation and ligand dissociation. Validate via UV-Vis spectroscopy (shift in λₘₐₓ for coordinated vs. free ligand) .

Methodological Guidance

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Protocol :

- Humidity Tests : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor mass changes and crystallinity via XRD.

- Light Exposure : Use accelerated UV/Vis light chambers (ICH Q1B guidelines) to assess photodegradation pathways via LC-MS .

Q. What statistical methods are appropriate for analyzing discrepancies in thermal decomposition data?

- Analysis Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.